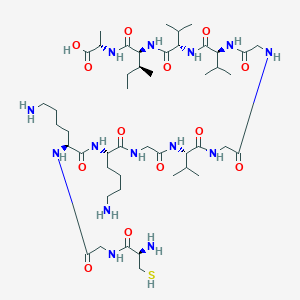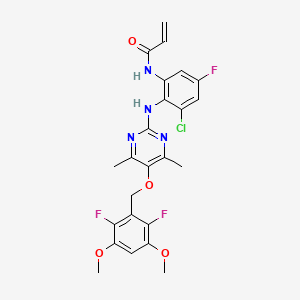
Fgfr4-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-9 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. FGFR4 is particularly significant in the context of cancer research, as its dysregulation is associated with the development and progression of several types of cancer .
Méthodes De Préparation
The synthesis of Fgfr4-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Fgfr4-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Applications De Recherche Scientifique
Fgfr4-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FGFR4 in various chemical processes and reactions.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways and cellular processes regulated by FGFR4.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with FGFR4 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FGFR4
Mécanisme D'action
Fgfr4-IN-9 exerts its effects by selectively inhibiting the activity of FGFR4. The compound binds to the ATP-binding site of FGFR4, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the signaling pathways regulated by FGFR4, leading to reduced cell proliferation, migration, and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway .
Comparaison Avec Des Composés Similaires
Fgfr4-IN-9 is unique among FGFR inhibitors due to its high selectivity for FGFR4 over other fibroblast growth factor receptors. Similar compounds include:
Fgfr4-IN-1: Another selective FGFR4 inhibitor with a different chemical structure.
BLU9931: A potent and selective FGFR4 inhibitor used in cancer research.
H3B-6527: An FGFR4 inhibitor currently under investigation for its therapeutic potential in cancer treatment.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H22ClF3N4O4 |
|---|---|
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
N-[3-chloro-2-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-4,6-dimethylpyrimidin-2-yl]amino]-5-fluorophenyl]prop-2-enamide |
InChI |
InChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32) |
Clé InChI |
WVBQWKJLAMNYMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)

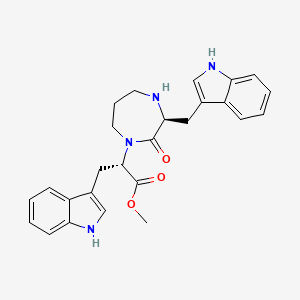
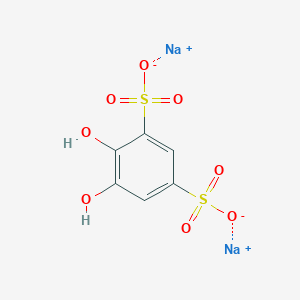


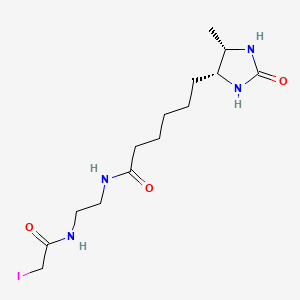
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
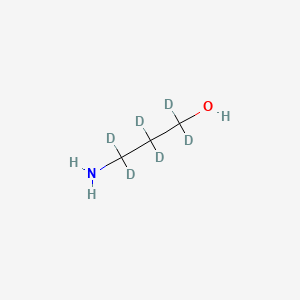
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

